Tenofovir alafenamide fumarate (TAF) is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor []. TAF exhibits potent inhibitory activity against the Human Immunodeficiency Virus (HIV) []. It serves as a crucial component in various fixed-dose products for the treatment of HIV infection []. These include:
TAF is also used as a monotherapy for the treatment of Hepatitis B Virus (HBV) []. It is noted for delivering high intracellular concentrations of tenofovir while significantly reducing systemic exposure, leading to a favorable renal profile compared to its predecessor, tenofovir disoproxil fumarate [, ].
Another paper delves into the chiral analysis of key intermediates, (R)-Tenofovir phenyl ester ((R)-1) and (R)-tenofovir diphenyl ester ((R)-2) []. The paper highlights a chiral synthetic strategy for (S)-2, involving a Mitsunobu reaction to invert the configuration of the chiral carbon in (R)-HPA ((R)-4), leading to the production of (S)-HPA ((S)-4) []. Subsequently, (S)-tenofovir ((S)-3) is derived from (S)-HPA ((S)-4) and further transformed into (S)-2 []. This method enables the development and validation of a chiral analytical method for (R)-2 using Chiralpak AD-H as a chiral stationary phase by normal-phase HPLC [].
Furthermore, the study synthesized a crystalline tenofovir alafenamide free base (TA) and its hydrochloride salt (TA HCl) to determine the structure of TA MF derivatives using 15N-ssNMR (15N-solid state nuclear magnetic resonance) []. The findings indicate that TA MF1 exists as a mixed ionization state complex or pure salt, while TA MF2 and TA MF3 can be obtained as pure co-crystal forms [].
Tenofovir Alafenamide Fumarate is a prodrug of Tenofovir, which serves as a potent nucleotide reverse transcriptase inhibitor. This compound is primarily used in the treatment of human immunodeficiency virus infection and chronic hepatitis B. It is a key component of the combination therapy Genvoya and is marketed under the brand name Vemlidy. Tenofovir Alafenamide Fumarate has been developed to improve the pharmacokinetics and reduce toxicity compared to its predecessor, Tenofovir Disoproxil Fumarate.
Tenofovir Alafenamide Fumarate was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration for the treatment of chronic hepatitis B in October 2016. Its structure allows for better absorption and lower doses, which minimizes potential side effects related to renal function and bone density loss associated with earlier formulations.
Tenofovir Alafenamide Fumarate is classified as an antiretroviral medication, specifically a nucleotide analog reverse transcriptase inhibitor. It is part of the class of drugs known as nucleoside reverse transcriptase inhibitors, which are crucial in managing viral infections like HIV.
The synthesis of Tenofovir Alafenamide Fumarate involves several key intermediates, primarily focusing on the chiral carbon derived from (R)-9-(2-phosphomethoxypropyl)adenine. Various synthetic strategies have been developed, including:
Recent advancements have focused on improving yields and purity while reducing byproducts through optimized reaction conditions. For example, one method highlights the use of thionyl chloride for acyl chlorination in a toluene solvent, which enhances diastereoisomer purity and simplifies purification processes .
The synthesis typically involves:
The molecular formula for Tenofovir Alafenamide Fumarate is C_19H_26N_5O_4P. The compound features a phosphate group linked to an adenine derivative, which is critical for its function as an antiviral agent.
The primary chemical reactions involved in the synthesis of Tenofovir Alafenamide Fumarate include:
The synthesis often requires careful control of reaction conditions to minimize byproducts and maximize yield. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and powder X-ray diffraction are used to confirm product purity and structural integrity .
Tenofovir Alafenamide Fumarate functions by inhibiting viral replication through its active metabolite, Tenofovir. Once inside the cell, it is converted into Tenofovir diphosphate, which competes with natural deoxyadenosine triphosphate for incorporation into viral DNA during reverse transcription.
Relevant analyses such as Hirshfeld surface analysis have been utilized to study intermolecular interactions within crystalline forms, providing insights into stability and solubility characteristics .
Tenofovir Alafenamide Fumarate is primarily used in:
Tenofovir alafenamide fumarate (TAF) is a fumaric acid salt of the phosphonooxymethyl prodrug tenofovir alafenamide, with the chemical name bis(propan-2-yl (2S)-2-{[(R)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl]amino}propanoate) (2E)-but-2-enedioate. Its molecular formula is C₄₆H₆₂N₁₂O₁₄P₂, with a molecular weight of 593.55 g/mol for the free base and 1069.02 g/mol for the fumarate salt [7] [10]. The fumarate salt formation enhances crystalline stability and solubility in pharmaceutical formulations. Structurally, TAF masks tenofovir’s polar phosphonic acid group using an L-alanine isopropyl ester moiety and a phenoxymethyl linker, conferring high lipophilicity (logP ~1.49) compared to tenofovir disoproxil fumarate (TDF) [4] [10]. This design facilitates passive diffusion across cell membranes and reduces hydrolysis in plasma. TAF demonstrates ~80% plasma protein binding, primarily to albumin, which stabilizes the prodrug during systemic circulation [4].
TAF exhibits distinct pharmacokinetic properties enabling a 90% dose reduction (25 mg vs. TDF’s 300 mg) while maintaining antiviral efficacy. After oral administration with food, TAF achieves peak plasma concentrations (Cmax) of ~16 ng/mL within 2 hours, with an area under the curve (AUC) of 270 ng·h/mL—significantly lower than TDF’s AUC of 1,900 ng·h/mL [1] [4]. This divergence stems from TAF’s stability in plasma versus TDF’s rapid extracellular hydrolysis to tenofovir. Crucially, TAF’s oral bioavailability is 40%, outperforming TDF’s 25% due to enhanced intestinal absorption and reduced first-pass metabolism [1] [6].
Table 1: Pharmacokinetic Comparison of TAF and TDF
Parameter | TAF (25 mg) | TDF (300 mg) | Biological Significance |
---|---|---|---|
Plasma Tenofovir AUC | 16 ng·h/mL | 1,900 ng·h/mL | 91% lower systemic exposure [1] |
Intracellular TFV-DP | 834.7 fmol/10⁶ cells | 346.85 fmol/10⁶ cells | 2.4× higher target activation [1] |
PBMC:Plasma Ratio | 150 | 5 | 30× selective lymphocyte delivery [1] |
Renal Clearance | 36% of dose | 70–80% of dose | Reduced tubular exposure [4] [6] |
Pharmacokinetic boosters (ritonavir, cobicistat) increase TAF exposure by inhibiting intestinal P-glycoprotein but require dose adjustment to 10 mg. In contrast, TDF doses remain unchanged despite similar boosting effects elevating tenofovir plasma AUC by 25–37%, exacerbating renal/bone risks [3].
TAF’s activation is a compartmentalized process requiring enzymatic conversion in target cells. Unlike TDF, which undergoes esterase-mediated hydrolysis to tenofovir in plasma, >67% of orally absorbed TAF remains intact in circulation due to carboxylesterase 1 (CES1) stability [1] [6]. Intracellularly, TAF is metabolized via two parallel pathways:
The phosphorylated anabolite, tenofovir-diphosphate (TFV-DP), competitively inhibits viral reverse transcriptase. TAF yields 5-fold higher intracellular TFV-DP concentrations than TDF (EC50 = 0.005 mM vs. 0.05 mM) due to efficient prodrug uptake and minimized "leakage" of tenofovir into plasma [1] [8]. This metabolic efficiency allows lower dosing: 25 mg TAF generates equivalent TFV-DP to 300 mg TDF in PBMCs (834.7 vs. 346.85 fmol/10⁶ cells) [1].
TAF’s distribution is defined by minimal plasma tenofovir exposure and selective accumulation in lymphoid and hepatic tissues. Plasma tenofovir levels with TAF are 91% lower than with TDF (10.2 ng/mL vs. 99.98 ng/mL), while TFV-DP in peripheral blood mononuclear cells (PBMCs) is 2.4-fold higher [1] [6]. This "inverse pharmacokinetic profile" arises from TAF’s stability in blood and preferential uptake by cells expressing CatA (lymphocytes) or CES1 (hepatocytes) [1] [8].
Table 2: Tissue Distribution of Tenofovir Species
Compartment | TAF Exposure | TDF Exposure | Clinical Implication |
---|---|---|---|
Plasma Tenofovir | 10.2 ng/mL | 99.98 ng/mL | Lower renal filtration [1] |
Lymphocytes (TFV-DP) | 834.7 fmol/10⁶ cells | 346.85 fmol/10⁶ cells | Enhanced antiviral efficacy [1] |
Hepatocytes | 25× higher [4] | Moderate | Superior HBV suppression [8] |
Renal Proximal Tubule | Minimal accumulation | High accumulation | Reduced tubular toxicity [1] |
Hepatic uptake of TAF is facilitated by organic anion-transporting polypeptides OATP1B1/1B3, concentrating tenofovir in hepatocytes for HBV treatment. In contrast, TDF relies on glomerular filtration and tubular secretion, leading to renal accumulation. TAF’s tissue-to-plasma ratio in PBMCs is 150, versus 5 for TDF and 1 for IV tenofovir [1] [6]. This targeted distribution underpins TAF’s "magic bullet" designation: high intracellular drug levels with minimal off-target exposure [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7